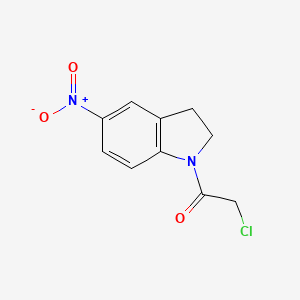

1-(Chloroacetyl)-5-nitroindoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

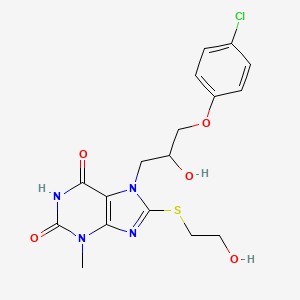

Chloroacetyl chloride is a chlorinated acyl chloride . It is a bifunctional compound, making it a useful building block chemical . Nitroindoline is a derivative of indoline, a nitrogen-containing heterocycle. The nitro group could potentially make the compound more reactive.

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a chloroacetyl group attached to a nitroindoline. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis

Chloroacetyl compounds are known to be reactive, particularly with nucleophiles . The presence of the nitro group on the indoline could also influence the compound’s reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Chloroacetyl)-5-nitroindoline” would depend on its exact structure. Chloroacetyl chloride is a colorless to yellow liquid , and indoline derivatives can vary widely in their properties.Scientific Research Applications

Fluorescent Cell Staining

1-(Chloroacetyl)-5-nitroindoline has been investigated for its role in antigen-specific cell labeling. Researchers developed a hydrolase-based fluorescence amplification method, where fluorescent substrates stain cells through non-covalent hydrophobic interactions. To enhance substrate retention within cells, they explored the effect of a chloroacetyl group modification. Interestingly, this modification suppressed substrate dissociation by forming covalent bonds with intracellular proteins .

Safety and Hazards

Future Directions

Mechanism of Action

Biochemical Pathways

Biochemical pathways are a series of chemical reactions that occur within a cell. In each pathway, a principal chemical is modified by chemical reactions. These reactions are catalyzed by enzymes . Without specific information, it’s hard to say which pathways “1-(Chloroacetyl)-5-nitroindoline” might affect.

Pharmacokinetics

Pharmacokinetics involves how the body affects a specific drug after administration. It includes absorption, distribution, metabolism, and excretion (ADME) of the drug

properties

IUPAC Name |

2-chloro-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c11-6-10(14)12-4-3-7-5-8(13(15)16)1-2-9(7)12/h1-2,5H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIVJRJHRKEQAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloroacetyl)-5-nitroindoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-4-({3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl}formamido)-N-methylbut-2-enamide](/img/structure/B2521581.png)

![[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2521583.png)

![3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2521584.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2521588.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2521592.png)

![Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide](/img/structure/B2521599.png)

![2-Chloro-1-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]propan-1-one](/img/structure/B2521600.png)

![3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[(1R,2R)-2-Hydroxycyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2521604.png)